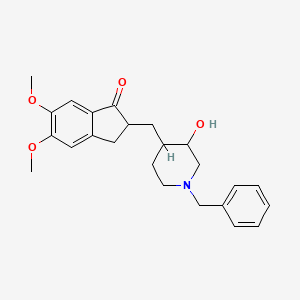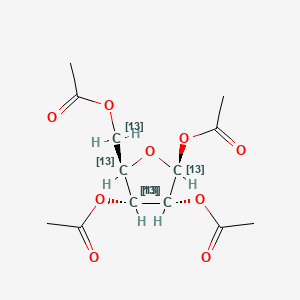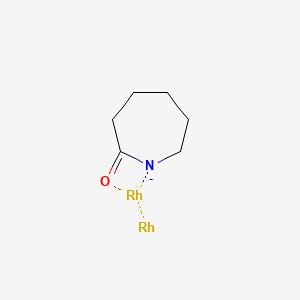
azanidacycloheptan-2-one;rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanidacycloheptan-2-one;rhodium is a complex compound that combines the properties of azanidacycloheptan-2-one, a nitrogen-containing heterocycle, with rhodium, a transition metal known for its catalytic properties. This compound is of significant interest in the field of synthetic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azanidacycloheptan-2-one;rhodium typically involves the rhodium-catalyzed hydroformylation of N-allylpyrroles and indoles. This process generates dihydroindolizines and benzofused dihydroindolizines via an intramolecular cyclodehydration of the butanal intermediate . The reaction conditions often include the use of rhodium complexes under both conventional and microwave heating .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis methods such as oxidative rearrangement strategies and reductive ligation reactions to access rhodium(II) complexes. These methods ensure the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
Azanidacycloheptan-2-one;rhodium undergoes various types of reactions, including:
Cycloaddition Reactions: Rhodium-catalyzed enantioselective [2+2+1] cycloaddition reactions using three different 2π-components.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, facilitated by the rhodium center.
Common Reagents and Conditions
Common reagents used in these reactions include cycloalkenes, acetylenecarboxylates, and terminal alkynes. The reactions are typically carried out under conditions that favor the formation of rhodacyclopentene intermediates.
Major Products
科学的研究の応用
Azanidacycloheptan-2-one;rhodium has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex natural products and pharmaceuticals through cycloaddition reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Rhodium complexes have shown potential antiviral and antiplasmodial activities.
Industry: The compound is valuable in industrial processes that require efficient catalytic transformations.
作用機序
The mechanism of action of azanidacycloheptan-2-one;rhodium involves its ability to form rhodium complexes that facilitate various chemical transformations. These complexes can interact with molecular targets such as viral genomes and proteins, leading to photoinactivation and inhibition of biological processes . The rhodium center plays a crucial role in these interactions by stabilizing reactive intermediates and promoting efficient catalysis.
類似化合物との比較
Azanidacycloheptan-2-one;rhodium can be compared with other rhodium-catalyzed compounds such as π-conjugated azaindole derivatives . While both types of compounds utilize rhodium for catalytic purposes, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Azaindole Derivatives: These compounds are synthesized via rhodium-catalyzed double C–H activation/cyclization reactions.
Rhodium(II) Carboxylates: These complexes are used in various oxidative and reductive transformations.
特性
分子式 |
C6H10NORh2- |
|---|---|
分子量 |
317.96 g/mol |
IUPAC名 |
azanidacycloheptan-2-one;rhodium |
InChI |
InChI=1S/C6H11NO.2Rh/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);;/p-1 |
InChIキー |
NAMXDQFNFYTARI-UHFFFAOYSA-M |
正規SMILES |
C1CCC(=O)[N-]CC1.[Rh].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
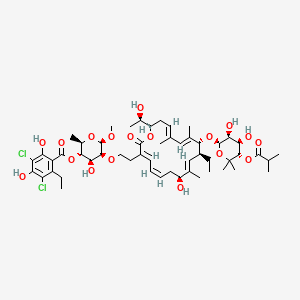
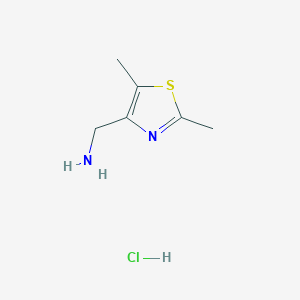
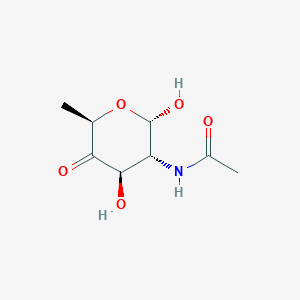
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)



